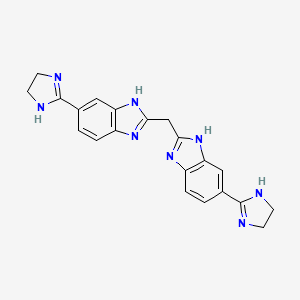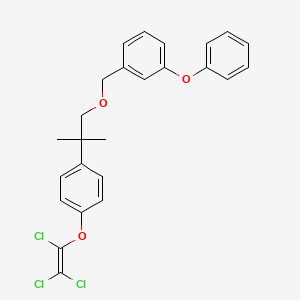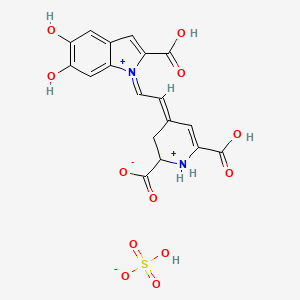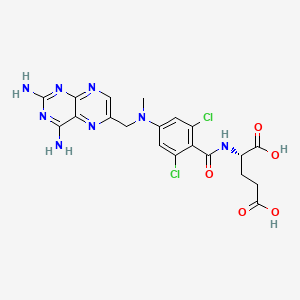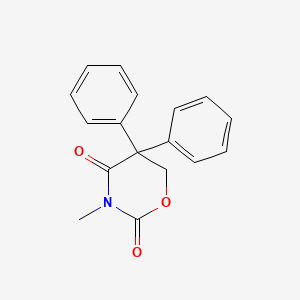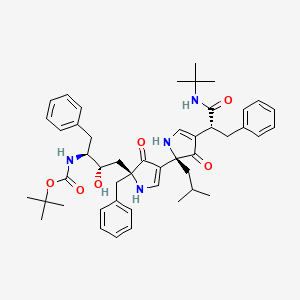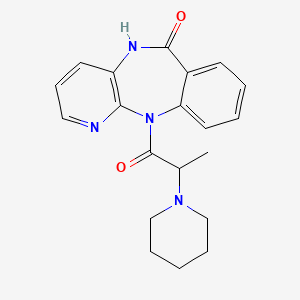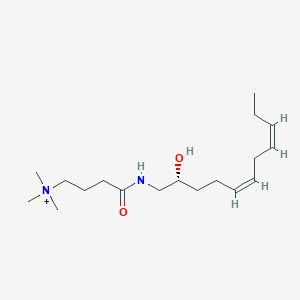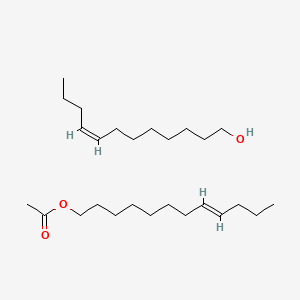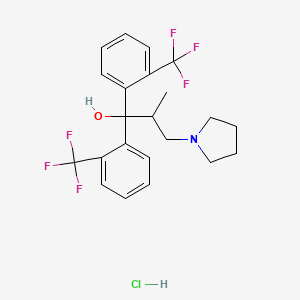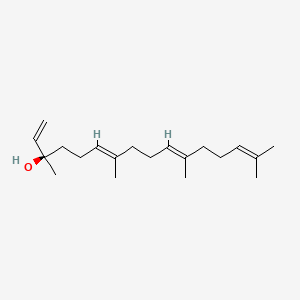
(-)-Geranyllinalool
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Geranyllinalool is a naturally occurring sesquiterpene alcohol found in various essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound is also of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Geranyllinalool typically involves the use of geraniol and linalool as starting materials. One common method is the acid-catalyzed cyclization of geraniol, followed by reduction to yield this compound. Another approach involves the use of linalool in a similar cyclization reaction.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including microbial fermentation and enzymatic processes. These methods are preferred due to their sustainability and ability to produce high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Geranyllinalool undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form geranyl acetate and other oxygenated derivatives.
Reduction: Reduction reactions can yield different alcohols and hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include geranyl acetate, various alcohols, and substituted derivatives, which have diverse applications in the fragrance and pharmaceutical industries.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Geranyllinalool is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: In medicine, research has focused on its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent. Studies have also explored its role in modulating immune responses.
Industry: Industrially, this compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of (-)-Geranyllinalool involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in inflammatory pathways, reducing inflammation and pain.
Molecular Targets and Pathways:
Microbial Cell Membranes: Disruption of membrane integrity.
Inflammatory Pathways: Inhibition of cyclooxygenase and lipoxygenase enzymes.
Comparación Con Compuestos Similares
Geraniol: Another sesquiterpene alcohol with similar aromatic properties.
Linalool: A monoterpene alcohol with a floral scent, used in similar applications.
Nerol: An isomer of geraniol with comparable chemical properties.
Uniqueness: (-)-Geranyllinalool is unique due to its specific stereochemistry, which imparts distinct biological activities and olfactory properties. Its combination of antimicrobial and anti-inflammatory effects, along with its pleasant aroma, makes it a versatile compound in various fields.
Propiedades
Número CAS |
17430-10-3 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(3R,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m0/s1 |
Clave InChI |
IQDXAJNQKSIPGB-PRFTWSQHSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC[C@](C)(C=C)O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



